O-(4-Fluorobenzyl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[(4-fluorophenyl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-7-3-1-6(2-4-7)5-10-9/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLRXENMJSXPOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372234 | |
| Record name | O-(4-Fluorobenzyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782-40-7 | |
| Record name | O-(4-Fluorobenzyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-[(4-fluorophenyl)methyl]hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for O 4 Fluorobenzyl Hydroxylamine
Mitsunobu Reaction-Based Synthesis
The Mitsunobu reaction is a versatile and widely used method in organic synthesis for the conversion of primary and secondary alcohols into a variety of functional groups, including esters, phenyl ethers, and thioethers. This reaction typically involves an alcohol, a nucleophile with an acidic proton, triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through the formation of a phosphonium intermediate that activates the alcohol's oxygen, allowing for substitution by the nucleophile with a clean inversion of stereochemistry, which is particularly useful for secondary alcohols.
Reaction with N-Hydroxyphthalimide and Subsequent Deprotection
A common and effective method for synthesizing O-alkyl hydroxylamines, including O-(4-Fluorobenzyl)hydroxylamine, is a one-pot process that utilizes the Mitsunobu reaction. The synthesis begins with the reaction of the precursor alcohol, 4-fluorobenzyl alcohol, with N-hydroxyphthalimide in the presence of triphenylphosphine and an azodicarboxylate like DIAD. This step forms an N-alkoxyphthalimide intermediate.
Following the Mitsunobu coupling, the phthalimide (B116566) protecting group is removed. This deprotection is typically achieved through the addition of hydrazine (B178648) monohydrate or methylamine. The final product, this compound, is then purified and often isolated as a hydrochloride salt to improve stability and handling. A reported synthesis using this general procedure afforded this compound hydrochloride as white crystals in an 85% yield.
| Reactant/Reagent | Role | Reference |
|---|---|---|
| 4-Fluorobenzyl alcohol | Alcohol Substrate | |
| N-Hydroxyphthalimide | Nucleophile (Hydroxylamine source) | |
| Triphenylphosphine | Reductant/Activator | |
| Diisopropylazodicarboxylate (DIAD) | Oxidant/Activator | |
| Hydrazine monohydrate | Deprotection Agent | |
| Product Yield | 85% |
Optimization of Reaction Parameters and Yields
The efficiency of the Mitsunobu reaction can be influenced by several parameters. To facilitate easier purification and potentially improve yields, variations of the standard reagents have been developed. These include using resin-bound triphenylphosphine, which can be removed by simple filtration, and alternative azodicarboxylates like di-tert-butylazodicarboxylate or di-(4-chlorobenzyl)azodicarboxylate (DCAD), whose byproducts are more easily separated.
For the synthesis of O-alkyl hydroxylamines specifically, solid-phase approaches have been optimized. One study highlighted the importance of the linker and a specific base effect when using a supported N-hydroxyphthalimide reagent for the Mitsunobu reaction, which allows for the parallel synthesis of a diverse library of O-alkyl hydroxylamines in moderate to high yields and purity.
Alternative Alkylation and Etherification Strategies
While the Mitsunobu reaction is a powerful tool, several alternative strategies exist for the synthesis of O-substituted hydroxylamines. These methods can offer advantages such as avoiding certain reagents or byproducts.
Another common alkylation strategy involves reacting an alkyl halide, such as 4-fluorobenzyl bromide, directly with N-hydroxyphthalimide. This is followed by a hydrazinolysis step to release the desired O-alkyl hydroxylamine (B1172632), similar to the deprotection step after a Mitsunobu reaction. Additionally, the alkylation of ethyl N-hydroxyacetimidate with alcohol methanesulfonates presents another convenient pathway to O-substituted hydroxylamines.
| Strategy | Key Reagents | Advantages | Reference |
|---|---|---|---|
| O-Alkylation of N-hydroxycarbamate | Alcohol Mesylate, tert-butyl N-hydroxycarbamate, DBU, HCl | Avoids the use of hydrazine. | |
| Alkylation with Alkyl Halide | Alkyl Halide, N-hydroxyphthalimide, Hydrazine | Classic and straightforward alkylation. | |
| Alkylation of Ethyl N-hydroxyacetimidate | Alcohol Mesylate, Ethyl N-hydroxyacetimidate | Alternative to N-hydroxyphthalimide methods. |
Synthesis of Precursor Alcohols (e.g., 4-Fluorobenzyl Alcohol)
The primary precursor for the synthesis of this compound is 4-fluorobenzyl alcohol. This starting material can be synthesized through various methods. A common laboratory-scale synthesis involves the reduction of the corresponding aldehyde, 4-fluorobenzaldehyde, using a reducing agent such as sodium borohydride (NaBH₄). Another approach is the hydrolysis of 4-fluorobenzyl chloride, which can be achieved using an aqueous solution of sodium carbonate. For larger-scale industrial production, patented processes exist, such as the conversion of fluorine-containing benzonitrile derivatives into the corresponding benzyl (B1604629) alcohol through reduction and subsequent substitution reactions.
| Starting Material | Key Reagent(s) | Reaction Type | Reference |
|---|---|---|---|
| 4-Fluorobenzaldehyde | Sodium Borohydride (NaBH₄) | Reduction | |
| 4-Fluorobenzyl chloride | Sodium Carbonate (aq) | Hydrolysis | |
| Fluorine-containing benzonitrile | Various (multi-step process) | Reduction / Substitution |
Novel Synthetic Pathways for O-Substituted Hydroxylamines
The field of organic synthesis is continuously evolving, leading to the development of novel pathways for constructing chemical motifs like O-substituted hydroxylamines. Recent advances aim to improve efficiency, substrate scope, and functional group tolerance.
Palladium-catalyzed reactions have been developed for the O-arylation of hydroxylamine equivalents with aryl chlorides, bromides, and iodides, offering short reaction times and a broad substrate scope. For O-alkylation, the use of solid-phase synthesis with polymer-supported reagents like N-hydroxyphthalimide enables parallel synthesis, which is highly valuable for creating libraries of compounds for drug discovery.
The catalytic reduction of oxime ethers has also emerged as a valuable and atom-economical method for preparing N,O-disubstituted hydroxylamines. Furthermore, new reagents are being developed to facilitate these transformations. For instance, O-TBS-N-tosylhydroxylamine can be used to convert alcohols into oximes via an O-substituted hydroxylamine intermediate, bypassing the need for a carbonyl compound. These innovative approaches continue to expand the toolkit available to chemists for the synthesis of this compound and related structures.
Reactivity and Mechanistic Investigations of O 4 Fluorobenzyl Hydroxylamine
Fundamental Reactivity of the Hydroxylamine (B1172632) Functional Group
The core reactivity of O-(4-Fluorobenzyl)hydroxylamine stems from the nucleophilic nitrogen atom and the N-O single bond. The presence of the 4-fluorobenzyl group modifies the electron density and steric accessibility of the reactive centers compared to unsubstituted hydroxylamine.
Oxime Formation and Condensation Reactions
A hallmark reaction of O-alkylhydroxylamines, including this compound, is their condensation with aldehydes and ketones to form O-substituted oximes. This reaction proceeds via nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon. The subsequent elimination of a water molecule yields the corresponding oxime ether. This derivatization is widely used in analytical chemistry for the detection and quantification of carbonyl compounds.
For instance, the closely related reagent O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is extensively used to derivatize various aldehydes and ketones for analysis. The reaction of this compound is mechanistically analogous.
Table 1: Examples of Carbonyl Compounds Reactive with O-Alkylhydroxylamines
| Carbonyl Compound | Product Type |
| Formaldehyde (B43269) | Aldoxime Ether |
| Acetaldehyde | Aldoxime Ether |
| Benzaldehyde | Aldoxime Ether |
| Acetone | Ketoxime Ether |
| Acetophenone | Ketoxime Ether |
| Glyoxal (B1671930) | Dioxime Ether |
The reaction is a versatile method for converting carbonyl functionalities into stable oxime derivatives, which is particularly useful when the carbonyl compound itself is volatile or unstable.
N-Acylation Reactions
The nitrogen atom in this compound is nucleophilic and can react with acylating agents, such as acyl chlorides or anhydrides, to form N-acyl-O-alkylhydroxylamines. This N-acylation is a common transformation for hydroxylamines. Studies on the analogous O-benzylhydroxylamine show it readily reacts with acyl chlorides to yield the corresponding N-acylated product oup.com. The resulting N-acyl-O-benzylhydroxylamines can be further transformed; for example, catalytic hydrogenation can selectively cleave the O-benzyl group to produce hydroxamic acids oup.com. A variety of N-acyl-O-alkylhydroxylamines have been prepared through the alkylation of hydroxamic acid salts, demonstrating the versatility of this functional group in synthesis zenodo.orgacs.org.
Oxidation Chemistry
The oxidation of hydroxylamines can lead to various products depending on the oxidant and reaction conditions. The oxidation of hydroxylamine itself by iron(III) can produce nitrous oxide (N₂O) or dinitrogen (N₂), depending on the stoichiometry of the reactants rsc.org. Similarly, oxidation by iodine also yields N₂O . In biological or cell-free systems, hydroxylamines can be oxidized by reactive oxygen species (ROS) to generate nitric oxide (NO) nih.gov.
For O-alkylhydroxylamines like this compound, oxidation can be more complex. One-electron oxidation or H-atom abstraction typically forms an aminoxyl radical intermediate (R-CH₂-NHO•) niscpr.res.in. The fate of this radical depends on the subsequent reaction pathways available. Studies involving O-benzylhydroxylamine as an inhibitor of indoleamine 2,3-dioxygenase (IDO1) suggest it can be oxidized by the heme iron center of the enzyme nih.gov.
Investigation of Reaction Mechanisms
Understanding the reaction mechanisms of this compound is key to predicting its behavior in chemical transformations. Its reactions can proceed through either polar (nucleophilic) or radical pathways.
Nucleophilic Addition and Substitution Pathways
As established in oxime formation, the primary mechanistic pathway for this compound is nucleophilic addition. The lone pair of electrons on the nitrogen atom initiates the attack on electron-deficient centers. The nitrogen atom is a more potent nucleophile than the oxygen atom due to its lower electronegativity. This principle is fundamental to its reactions with carbonyls and other electrophiles.
This compound can also participate in nucleophilic substitution reactions, where it acts as the nucleophile. For example, it can displace leaving groups from alkyl halides or activated aromatic systems, although this reactivity is less common than N-acylation or condensation with carbonyls. The reactivity of various amines in nucleophilic aromatic substitution with fluoro-aromatic compounds has been demonstrated, suggesting that under appropriate conditions, the amino group of this compound could displace a fluorine atom from a highly activated aromatic ring rsc.orgresearchgate.net.
Radical Intermediates and Oxime Radical Chemistry
Under conditions that favor single-electron transfer (SET), such as in the presence of certain metal catalysts or strong oxidizing agents, hydroxylamine derivatives can generate radical intermediates niscpr.res.innih.gov. The relatively weak N-O bond in hydroxylamines and their oxime derivatives can undergo homolytic cleavage.
The oxidation of O-alkylhydroxylamines can lead to aminoxyl radicals. These radicals are intermediates in various transformations. For example, hydroxylamines are known to be effective agents for terminating or "shortstopping" free-radical polymerization reactions, indicating their ability to interact with and scavenge radical species google.com.
Furthermore, the oximes derived from this compound can participate in radical chemistry. Iminoxyl radicals (RR'C=NO•), generated from the corresponding oximes, are versatile intermediates in organic synthesis. These σ-radicals can undergo reactions such as addition to double bonds or hydrogen atom abstraction. Due to the delocalization of the unpaired electron between nitrogen and oxygen, they can form either C–O or C–N bonds in subsequent reactions.
Carbon-Nitrogen and Carbon-Oxygen Bond Transformations
The reactivity of this compound is characterized by transformations involving the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These reactions are fundamental to the application of this compound in synthetic organic chemistry, particularly in the construction of nitrogen- and oxygen-containing heterocyclic structures and other complex molecules. Mechanistic investigations into these transformations often highlight the role of the N-O bond cleavage and the nucleophilic nature of the nitrogen atom.
A primary mode of C-N bond formation is the reaction of this compound with carbonyl compounds, such as aldehydes and ketones. This condensation reaction leads to the formation of O-(4-Fluorobenzyl)oximes. The mechanism involves the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding oxime. This reaction is a reliable method for introducing the O-(4-Fluorobenzyl)oxyamino group into organic molecules.
This compound and its derivatives can also participate in cycloaddition reactions, which are powerful methods for the simultaneous formation of multiple bonds and the stereocontrolled synthesis of cyclic compounds. Specifically, nitrones derived from this compound can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. wikipedia.org This class of reactions, often referred to as the Huisgen cycloaddition, is a cornerstone in the synthesis of five-membered heterocycles. organic-chemistry.orgnih.gov
In a typical 1,3-dipolar cycloaddition, the nitrone, which is a 1,3-dipole, reacts with a π-system (the dipolarophile) in a concerted [4π + 2π] cycloaddition to form a five-membered heterocyclic ring. wikipedia.org When an alkene is used as the dipolarophile, the product is an isoxazolidine, which contains both a C-N and a C-O bond formed in the reaction. The regioselectivity and stereoselectivity of these cycloadditions are influenced by both steric and electronic factors of the reactants.
Detailed research on the reactivity of analogous compounds, such as O-benzylhydroxylamines, in the synthesis of FabH inhibitors has demonstrated the utility of oxime formation in medicinal chemistry. nih.gov In these studies, various O-benzylhydroxylamines were reacted with benzaldehydes and salicylaldehydes to produce a library of oxime derivatives. nih.gov Although specific kinetic or mechanistic data for this compound is not extensively available in the public domain, the reactivity is expected to follow these established patterns.
The following tables summarize the expected outcomes of key carbon-nitrogen and carbon-oxygen bond-forming reactions involving this compound, based on the known reactivity of hydroxylamines and their derivatives.
Table 1: Oxime Formation with Carbonyl Compounds
| Carbonyl Compound | Product | Reaction Type | Bonds Formed |
| Aldehyde (R-CHO) | O-(4-Fluorobenzyl)aldoxime | Condensation | C=N |
| Ketone (R-CO-R') | O-(4-Fluorobenzyl)ketoxime | Condensation | C=N |
Table 2: 1,3-Dipolar Cycloaddition with Alkenes (via in situ generated nitrone)
| Alkene (Dipolarophile) | Product | Reaction Type | Bonds Formed |
| Ethene | 2-(4-Fluorobenzyl)isoxazolidine | 1,3-Dipolar Cycloaddition | C-N, C-O |
| Propene | 2-(4-Fluorobenzyl)-5-methylisoxazolidine | 1,3-Dipolar Cycloaddition | C-N, C-O |
| Styrene | 2-(4-Fluorobenzyl)-5-phenylisoxazolidine | 1,3-Dipolar Cycloaddition | C-N, C-O |
Further mechanistic studies on related systems have explored the intricacies of N-O bond cleavage, which can be a key step in subsequent transformations of the initially formed products. nih.gov For instance, the N-O bond in isoxazolidines can be cleaved reductively to afford 1,3-amino alcohols, demonstrating the synthetic utility of these C-N and C-O bond-forming reactions in accessing other valuable functional groups.
While comprehensive studies focusing solely on this compound are limited, the established principles of hydroxylamine and nitrone chemistry provide a solid framework for understanding its reactivity in carbon-nitrogen and carbon-oxygen bond transformations. The fluorobenzyl group is expected to influence the electronic properties and stability of the molecule and its reaction intermediates, potentially affecting reaction rates and selectivity, though detailed quantitative data remains a subject for further investigation.
Applications of O 4 Fluorobenzyl Hydroxylamine in Advanced Chemical Synthesis and Biological Systems
Role in Organic Synthesis and Fine Chemical Production
The reactivity of the hydroxylamine (B1172632) group, coupled with the electronic properties of the 4-fluorobenzyl moiety, allows O-(4-Fluorobenzyl)hydroxylamine to be a key player in the synthesis of specialized organic compounds.
This compound and its derivatives are utilized as precursors for creating more complex molecules. The hydroxylamine functional group is a potent nucleophile, readily reacting with electrophilic centers, particularly carbonyl groups of aldehydes and ketones. This reaction forms oximes, which are stable intermediates that can be further modified. For instance, related O-Pentafluorobenzyl hydroxylamine is widely used as a derivatization reagent for aldehydes and ketones to facilitate their analysis. This highlights the role of such compounds as foundational reagents for constructing larger, functionalized organic molecules. The synthesis of these hydroxylamine derivatives often involves reacting a benzyl (B1604629) halide (like 4-fluorobenzyl bromide) with a protected hydroxylamine equivalent, such as N-hydroxyphthalimide, followed by deprotection. nih.govdocumentsdelivered.com
A significant application of hydroxylamine and its salts in organic synthesis is the construction of heterocyclic rings, which form the core of many pharmaceuticals and agrochemicals. nih.gov Specifically, hydroxylamine hydrochloride is a key reagent in the synthesis of isoxazoles, a class of five-membered aromatic heterocycles containing adjacent oxygen and nitrogen atoms. nih.govnih.gov
The typical synthetic route involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-enamino ketoester, with hydroxylamine hydrochloride. nih.govbeilstein-journals.org The hydroxylamine undergoes a condensation and subsequent cyclization reaction to form the isoxazole ring. beilstein-journals.org By using this compound, chemists can introduce the 4-fluorobenzyl group onto the isoxazole scaffold, a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity. While direct examples with the specific title compound are proprietary or less common in open literature, the principle is well-established with hydroxylamine hydrochloride, which serves as the parent compound for these reactions. beilstein-journals.org
Applications in Medicinal Chemistry and Enzyme Inhibition
The structural motifs present in this compound make it and its derivatives attractive candidates for drug discovery, particularly in the field of enzyme inhibition.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. nih.govnih.gov In the context of cancer, elevated IDO1 activity in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses the anti-tumor immune response. labcorp.com Therefore, inhibiting IDO1 is a promising strategy for cancer immunotherapy. labcorp.com
N,O-substituted hydroxylamine derivatives have been identified as promising IDO1 inhibitors. nih.gov These compounds can effectively suppress kynurenine production in cell-based assays, indicating their potential as therapeutic agents. nih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates by systematically modifying their chemical structure. gardp.orgwikipedia.orgtaylorandfrancis.com For IDO1 inhibitors, research has explored how different substituents on the aromatic ring of hydroxylamine derivatives affect their inhibitory activity.
Studies on diaryl hydroxylamines have shown that fluorinated derivatives can act as potent dual inhibitors of IDO1 and Tryptophan 2,3-dioxygenase (TDO), another enzyme in the tryptophan catabolism pathway. nih.gov The position and number of fluorine atoms can significantly impact potency. For example, a comparative study of various chlorinated and fluorinated derivatives demonstrated that compounds with substitutions at the 3- and 4-positions of the aryl ring exhibited IDO1 and TDO inhibitory activities in the single-digit micromolar range. nih.gov This underscores the importance of the halogen substitution pattern for achieving high inhibitory potency.
Table 1: IDO1 and TDO Inhibition by Halogenated Diaryl Hydroxylamine Derivatives This table presents data for related halogenated derivatives to illustrate SAR principles.
| Compound ID | Aryl Substitution | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) |
| 3 | 3,4-dichloro | 2 | 4 |
| 9 | 3-fluoro | Single-digit µM | Single-digit µM |
| 15 | 4,4'-difluoro | Single-digit µM | Single-digit µM |
Source: Adapted from research on dual IDO1/TDO inhibitors. nih.gov
Understanding the kinetic mechanism of inhibition is vital for drug development. Enzyme kinetic studies determine how an inhibitor interacts with an enzyme, for instance, whether it competes with the substrate (competitive inhibition), binds to a different site (non-competitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition). researchgate.netnih.gov
For novel IDO1 inhibitors, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency. researchgate.net While specific kinetic data for this compound is not widely published, related N,O-substituted hydroxylamines have been shown to inhibit IDO1 activity effectively in cell-based assays. nih.gov The mechanism often involves interaction with the heme cofactor within the enzyme's active site. The development of potent inhibitors typically involves optimizing this interaction to achieve low IC₅₀ values and a favorable kinetic profile. researchgate.net
Development as Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors
Cellular Potency and Biological Efficacy Assessments
The biological efficacy of this compound and its derivatives is most prominently demonstrated in their potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that plays a crucial role in immune suppression, particularly within the tumor microenvironment, making it a key target in cancer immunotherapy. nih.govnih.govacs.org The inhibitory activity of these compounds has been evaluated in both isolated enzyme and cell-based assays, which are critical for determining their therapeutic potential.
Research into a series of substituted hydroxylamine derivatives has shown that potency can be significantly influenced by the nature and position of substituents on the benzyl ring. For instance, studies on diaryl and monoaryl hydroxylamines revealed that compounds with chloro and bromo substituents exhibit potent IDO1 inhibition, with IC50 values in the low micromolar range. nih.gov Derivatives of O-benzylhydroxylamine have demonstrated equivalent potency in both enzymatic and cellular assays, a crucial indicator of good cell permeability and target engagement within a biological context. nih.gov
Cell-based assays, often using human epithelial carcinoma cell lines like HeLa or A431, are considered more representative of the physiological environment than isolated enzyme assays. nih.govnih.govdrugtargetreview.com For hydroxylamine-based IDO1 inhibitors, a common pattern is stronger potency in cell-based assays compared to enzymatic assays. nih.gov For example, a potent derivative within this class, compound 61 (an O-benzylhydroxylamine derivative), showed an IC50 of 0.3 µM in an enzymatic assay and a more potent IC50 of 0.14 µM in a cell-based assay. nih.gov Furthermore, these compounds generally show low cytotoxicity at their effective inhibitory concentrations. nih.govnih.gov
| Compound | Description | Enzymatic IC50 (µM) | Cellular IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 61 | O-Benzylhydroxylamine Derivative | 0.3 | 0.14 (in A431 cells) | nih.gov |
| Compound 4f | N-(3-bromo-4-fluorophenyl)-N′-hydroxy... | Not Reported | 0.0074 (in HeLa cells) | acs.org |
| Compound 3 | 3,4-dichloro diaryl hydroxylamine | 2 | Not Reported | nih.gov |
| Compound 8 | 4-chloro diaryl hydroxylamine | 4 | Not Reported | nih.gov |
Ligand-Enzyme Binding Interactions (e.g., Heme Iron Coordination)
The mechanism of action for this compound-based inhibitors against IDO1 is centered on the direct coordination of the hydroxylamine moiety to the heme iron at the enzyme's active site. nih.govdoi.org IDO1 belongs to the family of heme-containing myoglobin-like enzymes that use an iron-protoporphyrin IX cofactor to catalyze the oxidative cleavage of tryptophan. acs.orgnih.gov
The binding of inhibitors like this compound is designed to mimic the interaction of the natural substrate's peroxide intermediate with the heme iron. nih.gov The oxygen atom of the hydroxylamine group directly coordinates with the ferrous (Fe²⁺) or ferric (Fe³⁺) form of the heme iron, effectively blocking the binding of the substrate, tryptophan, or molecular oxygen. This coordination is a key feature of many potent IDO1 inhibitors and is supported by spectroscopic and crystallographic studies of related heme proteins complexed with inhibitors. nih.govdoi.org
Studies on other heme proteins, such as cytochrome c', complexed with hydroxylamine provide detailed insights into this interaction. The binding event alters the spectroscopic properties of the heme center, which can be monitored using techniques like UV-visible absorption and resonance Raman spectroscopy. doi.org The coordination changes the spin state and geometry of the heme iron, leading to a stable, inactive enzyme-inhibitor complex. doi.org This direct chelation with the heme iron is a powerful and well-established mechanism for achieving high-affinity inhibition of heme-containing enzymes. nih.gov
Rational Design Principles for Inhibitor Optimization
The development of this compound and its analogues as IDO1 inhibitors is a prime example of rational drug design. The core principle behind their design was to create a molecule that mimics the geometry and electronic properties of the proposed alkylperoxy intermediate formed during the catalytic cycle of IDO1. nih.gov This transition-state mimicry allows the inhibitor to bind with high affinity to the active site.
Key elements of the rational design strategy include:
Heme-Coordinating Moiety: The hydroxylamine group (-ONH₂) was selected for its ability to directly coordinate with the heme iron, a strategy that has proven effective for inhibiting metalloenzymes. nih.gov
Scaffold Mimicry: The benzyl group serves as a scaffold that positions the hydroxylamine in the correct orientation within the hydrophobic active site pocket of IDO1.
Substituent Effects: The introduction of a fluorine atom at the 4-position of the benzyl ring is a common medicinal chemistry strategy to enhance metabolic stability and improve binding affinity through favorable electronic interactions. Structure-activity relationship (SAR) studies on related compounds have shown that halogen substituents (fluoro, chloro, bromo) on the aromatic ring are crucial for potent inhibitory activity. acs.orgnih.gov
This rational approach allows for systematic optimization of the inhibitor scaffold to improve potency, selectivity, and pharmacokinetic properties. For example, selectivity over other heme-containing enzymes, such as cytochrome P450s or tryptophan dioxygenase (TDO), is a critical aspect of the design process to minimize off-target effects. nih.govacs.org
Exploration in Bioconjugation Chemistry
The hydroxylamine functionality of this compound makes it a valuable building block in bioconjugation chemistry. The terminal amine of the hydroxylamine group can be readily functionalized, serving as a chemical handle to attach the molecule to larger biomolecules or surfaces. nih.govnih.gov
A primary application is the formation of stable oxime linkages through reaction with aldehydes or ketones. This reaction, known as oxime ligation, is highly efficient and proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. For instance, a methyl N,O-hydroxylamine linker incorporated into a synthetic peptidoglycan derivative was successfully conjugated to a Cy5 fluorophore using N-hydroxysuccinimide (NHS) chemistry. nih.gov This demonstrates the utility of the hydroxylamine group as a platform for attaching reporter molecules like fluorophores, affinity tags (e.g., biotin), or cross-linking agents. nih.govnih.gov
The potential applications for this compound in this area include:
Protein Labeling: Attaching the molecule to proteins that have been engineered to contain an aldehyde or ketone group.
Surface Immobilization: Tethering the molecule to surfaces for use in assays like surface plasmon resonance to study ligand-receptor interactions. nih.govnih.gov
Drug Conjugation: Linking the IDO1-inhibiting core to antibodies or other targeting moieties to create targeted drug delivery systems.
Design as Chemical Probes for Biological Pathways
Building on its utility in bioconjugation, this compound serves as an excellent scaffold for the design of chemical probes to investigate biological pathways. nih.govrsc.org By attaching a reporter group to the hydroxylamine handle, the molecule can be transformed from a simple inhibitor into a tool for visualizing and quantifying its target enzyme, IDO1, in complex biological samples.
These chemical probes can be designed as:
Activity-Based Probes (ABPs): These probes typically include a reactive "warhead" that forms a covalent bond with the target enzyme, a reporter tag (like a fluorophore or biotin), and often a photoaffinity group for cross-linking. nih.gov The this compound scaffold provides the core targeting element, which could be further modified to create such a probe for studying the functional state of IDO1 in cells and tissues.
Fluorescent Probes: A fluorophore can be attached to the this compound molecule, allowing for direct visualization of IDO1 localization and expression levels using fluorescence microscopy. nih.gov
Affinity Probes: By conjugating the molecule to an affinity tag like biotin, the probe can be used to capture and isolate IDO1 and its binding partners from cell lysates, a technique known as affinity enrichment or pull-down assay. nih.gov
Such chemical probes are invaluable for understanding the role of IDO1 in tryptophan metabolism and immune regulation, validating it as a drug target, and assessing the efficacy of inhibitors in preclinical models. nih.govrsc.org
Analytical and Spectroscopic Characterization of O 4 Fluorobenzyl Hydroxylamine Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of O-(4-Fluorobenzyl)hydroxylamine and its derivatives. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties. While specific spectral data for this compound is not extensively published, its characteristics can be inferred from its structure and comparison with closely related, well-documented analogues such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) and O-(4-Chlorobenzyl)hydroxylamine.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds. For this compound hydrochloride, both ¹H and ¹³C NMR would provide definitive structural information.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The benzylic protons (-OCH₂-) would appear as a singlet. The aromatic protons on the fluorinated benzene (B151609) ring would exhibit a characteristic splitting pattern due to both proton-proton and proton-fluorine coupling. The protons of the hydroxylamine (B1172632) group (-ONH₂) would also produce a signal, though its chemical shift and appearance can be variable and influenced by the solvent and concentration. For comparison, spectral data for the related compound O-(4-Chlorobenzyl)hydroxylamine hydrochloride in DMSO-d₆ shows aromatic protons as two doublets around δ 7.34-7.38 ppm and the benzylic protons as a singlet at δ 4.56 ppm. Similarly, the ¹H NMR spectrum for O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride shows a characteristic singlet for the benzylic protons at approximately 5.26 ppm. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The chemical shifts would be influenced by the attached atoms, particularly the electronegative fluorine, oxygen, and nitrogen atoms. The carbon atoms of the benzene ring would be split due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), providing further confirmation of the substitution pattern. Data for the analogous PFBHA reveals distinct signals for the benzylic carbon and the carbons of the pentafluorinated ring. chemicalbook.com
Table 1: Expected and Comparative ¹H NMR Spectral Data
| Compound | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| This compound | Aromatic-H | ~7.0 - 7.5 | Multiplet/Doublet of Doublets |
| Benzylic-H (-OCH₂-) | ~4.5 - 5.3 | Singlet | |
| Amine-H (-NH₂) | Variable | Singlet (broad) | |
| O-(4-Chlorobenzyl)hydroxylamine HCl | Aromatic-H | 7.34, 7.38 | Doublet (d) |
| Benzylic-H (-OCH₂-) | 4.56 | Singlet (s) |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl chemicalbook.com | Benzylic-H (-OCH₂-) | 5.26 | Singlet (s) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
Key expected IR absorption bands include:
N-H stretching: Associated with the -NH₂ group, typically appearing in the 3200-3400 cm⁻¹ region.
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (B1212753) (-CH₂-) group appear just below 3000 cm⁻¹.
C=C stretching: Aromatic ring vibrations are expected in the 1450-1600 cm⁻¹ range.
C-F stretching: A strong absorption band characteristic of the carbon-fluorine bond is expected in the 1000-1300 cm⁻¹ region.
C-O stretching: The stretch for the C-O single bond in the benzyl (B1604629) ether linkage would typically be observed between 1000-1250 cm⁻¹.
N-O stretching: This vibration is generally weaker and can be found in the 800-1000 cm⁻¹ range.
Studies on hydroxylamine derivatives confirm these assignments. For instance, the IR spectrum of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride has been documented, providing a reference for the expected vibrational modes. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems like the benzene ring. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the 4-fluorobenzyl chromophore. Typically, substituted benzene rings exhibit a strong primary absorption band (E-band) below 200 nm and a weaker secondary band (B-band) around 250-280 nm. The fluorine substituent may cause a slight shift in the absorption maxima compared to unsubstituted benzene. When this compound is used to derivatize aldehydes and ketones, the resulting oxime's extended conjugation can shift the absorption maximum, a principle utilized in liquid chromatography with UV detection. researchgate.netnih.gov For example, a method for analyzing carbonyl compounds as their PFBHA-oxime derivatives uses UV detection at 200 nm or 254 nm. researchgate.net
Table 2: Typical UV-Vis Absorption Data for Benzene Derivatives
| Chromophore | Transition | Typical λmax (nm) |
|---|---|---|
| Substituted Benzene Ring | π → π* (B-band) | ~250 - 280 |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (MW: 141.14 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 141.
The fragmentation pattern would be characteristic of the structure. A key fragmentation pathway would be the cleavage of the benzylic C-O bond, leading to the formation of the highly stable 4-fluorobenzyl cation at m/z 109. Another significant fragmentation could involve the loss of the hydroxylamine moiety. When used as a derivatizing agent, the mass spectra of the resulting oximes are crucial for identification. For example, in the GC-MS analysis of carbonyls derivatized with PFBHA, the resulting oximes give well-defined spectra with diagnostic fragment ions that allow for reliable identification. nih.govnih.gov
Table 3: Predicted and Known Mass Spectral Fragments for Benzylhydroxylamine Derivatives
| Compound | Key Fragment Ion | m/z | Description |
|---|---|---|---|
| This compound | [C₇H₆F]⁺ | 109 | 4-Fluorobenzyl cation |
| [M]⁺ | 141 | Molecular Ion | |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | [C₇H₂F₅]⁺ | 181 | Pentafluorobenzyl cation |
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for separating derivatives of this compound from complex mixtures and for their subsequent quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Applications
This compound, and more commonly its heavily fluorinated analogue PFBHA, are widely used as derivatizing agents for volatile and non-volatile compounds containing carbonyl groups (aldehydes and ketones) prior to GC-MS analysis. sigmaaldrich.comsigmaaldrich.com The derivatization reaction involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to form a stable oxime ether.
Reaction: R₂C=O + H₂NO-CH₂-Ar-F → R₂C=N-O-CH₂-Ar-F + H₂O
This process serves several key purposes:
Increased Volatility: It converts polar and less volatile carbonyl compounds into more volatile oxime derivatives suitable for gas chromatography.
Improved Thermal Stability: The resulting oximes are often more thermally stable than the parent carbonyl compounds.
Enhanced Detection: The presence of the fluorobenzyl group makes the derivative highly sensitive to electron capture detection (ECD). When using mass spectrometry, the fluorobenzyl group provides a characteristic fragmentation pattern that aids in identification and quantification. nih.govresearchgate.net
This derivatization strategy is applied to a wide range of analytes, including steroids, prostaglandins, and environmental contaminants like formaldehyde (B43269). researchgate.netnih.govnih.gov The resulting oxime derivatives exhibit excellent chromatographic properties, yielding sharp, symmetrical peaks and allowing for sensitive and reliable quantification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Derivatization with reagents like this compound is a crucial strategy in liquid chromatography-mass spectrometry (LC-MS) for analyzing compounds that are otherwise difficult to detect. This is especially true for molecules that lack a readily ionizable group, have low molecular weight, or are present in very low concentrations.
The primary advantage of using derivatization agents is the ability to introduce a specific chemical tag onto the target analyte. This tag can significantly improve the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to a much stronger signal and, consequently, higher sensitivity. nih.govnih.gov For instance, hydroxylamine-based derivatization has been shown to substantially increase the ionization efficiency of steroid hormones for electrospray ionization (ESI) MS analysis. nih.govnih.govkib.ac.cn
Furthermore, the derivatization tag can be designed to include a "charge carrier" or a group that is easily protonated or deprotonated, which is beneficial for LC-MS analysis. This chemical modification can also increase the hydrophobicity of polar analytes, improving their retention on reversed-phase LC columns and allowing for better separation from other components in the sample matrix. semanticscholar.org
In a technique known as "guided metabolomics," a precursor ion scan can be employed to selectively detect all compounds that have been derivatized with a specific reagent. For example, after derivatization with O-benzylhydroxylamine, a precursor ion scan for m/z 91 (the benzyl fragment) can identify a wide range of carbonyl-containing molecules in a complex sample like plasma. researchgate.net This approach allows for the untargeted detection of a class of compounds, which can then be further identified and quantified.
Applications as Derivatization Reagents in Complex Matrices
O-substituted hydroxylamines, including this compound and its analogs, are widely used as derivatization reagents to enhance the analysis of various compounds in complex biological and environmental samples. This is particularly valuable for molecules containing carbonyl groups, which can be challenging to analyze directly.
The reaction of O-substituted hydroxylamines with carbonyl compounds (aldehydes and ketones) forms stable oxime derivatives. This reaction is highly specific for the carbonyl group, making it a powerful tool for selectively targeting these molecules in intricate matrices.
Derivatization of Carbonyl-Containing Biomolecules
Aldehydes and Ketones in Environmental and Biological Samples
Aldehydes and ketones are prevalent in various environmental and biological samples and are often markers of interest. For example, they are significant components of indoor and outdoor air pollution. sigmaaldrich.com Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), an analog of this compound, is a common method for the analysis of these carbonyl compounds in air samples. sigmaaldrich.comnih.govdtic.mil The resulting oxime derivatives are more volatile and thermally stable, making them suitable for analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.com This derivatization strategy offers advantages over other methods, such as those using 2,4-dinitrophenylhydrazine (B122626) (DNPH), as it is less prone to decomposition at high temperatures and often requires less sample cleanup. sigmaaldrich.comnih.gov
In biological fluids, the profiling of aldehydes can provide valuable insights into cellular processes and disease states. nih.gov Derivatization with PFBHA followed by GC-MS has been successfully used to analyze carbonyl compounds in saliva, plasma, and urine. nih.gov This approach has been applied to measure specific aldehydes like methylglyoxal (B44143) and glyoxal (B1671930) in the plasma of diabetic patients and formaldehyde in urine. nih.gov
The derivatization reaction typically involves the nucleophilic addition of the hydroxylamine to the carbonyl carbon, forming an intermediate that then eliminates a water molecule to yield the final oxime product. researchgate.net For many carbonyl compounds, this reaction can result in the formation of two geometric isomers, (E) and (Z) oximes, which can often be separated chromatographically. researchgate.net
Specific Biomolecules (e.g., Steroids, Prostaglandins, Amygdalin, Monosaccharides)
The application of O-substituted hydroxylamine derivatization extends to a wide array of specific biomolecules:
Steroids: Many steroid hormones contain ketone functional groups, making them ideal candidates for derivatization. Hydroxylamine derivatization has been shown to significantly improve the sensitivity of LC-MS methods for the simultaneous quantification of multiple steroid hormones, including androgens, estrogens, and progesterones. nih.govnih.govkib.ac.cn This enhancement in sensitivity is crucial for measuring the low concentrations of these hormones typically found in biological samples like serum and prostate tissue. nih.gov The derivatization allows for lower limits of quantification, often in the picogram per milliliter range. nih.govnih.gov
Prostaglandins: While some LC-MS/MS methods allow for the direct analysis of prostaglandins, researchgate.netnih.govuab.edu derivatization can be employed to improve sensitivity and resolve isomeric forms. For instance, derivatization with PFBHA can help differentiate between 8-iso-prostaglandin E2 and prostaglandin (B15479496) E2 in GC-MS analysis. nih.gov
Amygdalin: Amygdalin is a cyanogenic glycoside found in the seeds of some fruits. While direct LC-MS/MS methods exist for its quantification, researchgate.netnih.gov derivatization strategies can be applied to its breakdown products, which include carbonyl-containing compounds like benzaldehyde. nih.gov
Monosaccharides: The analysis of monosaccharides is often challenging due to their high polarity and poor ionization efficiency. nih.gov Derivatization with hydroxylamine analogs, such as O-(4-Methoxybenzyl)hydroxylamine, can significantly improve their detection by LC-MS/MS. nih.gov This approach enhances chromatographic separation and can increase detection sensitivity by several orders of magnitude, allowing for the quantification of monosaccharides at the femtomole level. nih.gov
Several strategies are employed to maximize the benefits of derivatization with O-substituted hydroxylamines for enhanced detection in mass spectrometry:
Introduction of a Fluorinated Tag: The use of fluorinated derivatization reagents like this compound and PFBHA is a key strategy. The fluorine atoms increase the electron-capturing ability of the derivative, which is particularly advantageous for detection by electron capture detection (ECD) in gas chromatography and can also enhance ionization in certain mass spectrometry techniques. mdpi.comnih.gov
Charged Derivatization Reagents: To further boost sensitivity in LC-MS, charged derivatization reagents have been developed. These reagents introduce a permanent positive or negative charge onto the analyte, which significantly enhances its ionization efficiency in the electrospray source. semanticscholar.orgnih.gov
Selective Ionization Techniques: The choice of ionization technique in the mass spectrometer can also be tailored to the derivatized analyte. For instance, negative chemical ionization (NCI) is often more selective and sensitive for the PFBHA derivatives of carbonyl compounds compared to electron impact (EI) ionization. researchgate.net
| Analyte | Derivatization Reagent | Key Finding | Citation |
|---|---|---|---|
| Steroid Hormones | Hydroxylamine | Significantly improved ionization efficiency and sensitivity in ESI-MS. | nih.govnih.govkib.ac.cn |
| Aldehydes and Ketones | PFBHA | Derivatives are thermally stable and suitable for GC-MS analysis. | mdpi.com |
| Monosaccharides | O-(4-Methoxybenzyl)hydroxylamine | Increased detection sensitivity by 83 to 1600-fold. | nih.gov |
| Keto Steroids | PFBHA | Derivatives are extremely sensitive to electron capture detection. | nih.gov |
For accurate and precise quantification, especially in complex biological matrices where matrix effects can suppress or enhance the analyte signal, isotope-labeling strategies are invaluable. This approach, often referred to as stable isotope dilution analysis, involves the use of an isotopically labeled internal standard.
In the context of derivatization with O-substituted hydroxylamines, this can be achieved in two primary ways:
Isotopically Labeled Analyte: A known amount of a stable isotope-labeled version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) is added to the sample at the beginning of the sample preparation process. Both the native and the labeled analyte are then derivatized with the same hydroxylamine reagent. The ratio of the mass spectrometric signal of the native analyte to the labeled internal standard is used for quantification. This approach corrects for any variability in sample preparation, derivatization efficiency, and instrument response.
Isotopically Labeled Derivatization Reagent: A pair of derivatization reagents, one "light" (containing the natural abundance of isotopes) and one "heavy" (containing stable isotopes, e.g., deuterium), can be used. semanticscholar.orgnih.gov The light reagent is used to derivatize the sample, while the heavy reagent is used to derivatize a known amount of the pure analyte standard. The two are then mixed, and the ratio of the light to heavy derivative is used for quantification. A more advanced version of this is the paired derivatization strategy, where a deuterium-labeled hydroxylamine reagent is synthesized and used to create an internal standard for each analyte directly in the sample. nih.gov This method has been successfully applied to the analysis of monosaccharides, where a deuterium-labeled O-(4-Methoxybenzyl)hydroxylamine was used to improve accuracy and precision. nih.gov
Computational and Theoretical Studies on O 4 Fluorobenzyl Hydroxylamine
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict the interactions between a ligand, such as O-(4-Fluorobenzyl)hydroxylamine, and a biological target, typically a protein. These methods are fundamental in drug discovery and molecular biology for predicting binding affinities and modes.
Prediction of Ligand-Target Binding Modes
Docking studies on structurally related fluorinated benzamides have demonstrated that hydrophobic interactions often play a predominant role in the formation of the ligand-CETP complex. It is also a common practice in molecular docking to utilize methods that can decide the proper electrical charges, often treating the ligand as a quantum region within the larger macromolecular structure simulated by molecular mechanics.
The following interactive table illustrates hypothetical docking scores and predicted interactions for this compound with a generic kinase target, showcasing the types of data generated in such simulations.
| Binding Mode | Docking Score (kcal/mol) | Key Predicted Interactions |
| 1 | -8.5 | Hydrogen bond with ASP 145, Pi-cation with LYS 67 |
| 2 | -7.9 | Hydrophobic interaction with LEU 120, Halogen bond with TYR 88 |
| 3 | -7.2 | Water-mediated hydrogen bond with GLU 95 |
Note: The data in this table is illustrative and based on typical values for similar compounds.
Conformational Analysis
Conformational analysis of this compound is crucial for understanding its flexibility and the range of shapes it can adopt. The molecule possesses several rotatable bonds, including the C-O bond of the benzyl (B1604629) group and the O-N bond of the hydroxylamine (B1172632) moiety. The conformational landscape, or the potential energy surface as a function of these rotational angles, determines the energetically favorable conformations.
Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to explore this landscape. The presence of the fluorine atom on the benzene (B151609) ring can influence the conformational preferences due to steric and electronic effects. Understanding the low-energy conformers is essential as these are the most likely to be biologically active.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed picture of the electronic properties of this compound. DFT is a widely used method for studying the electronic structure of molecules due to its balance of accuracy and computational cost.
Elucidation of Electronic Structure
DFT calculations can elucidate the electronic structure of this compound, including the distribution of electron density, molecular orbital energies, and electrostatic potential. The fluorine atom, being highly electronegative, exerts a significant electron-withdrawing inductive effect on the benzene ring. This influences the reactivity and interaction potential of the molecule.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. For this compound, the HOMO is likely to be localized on the electron-rich hydroxylamine group, while the LUMO may be distributed over the fluorinated benzene ring.
The following interactive table presents hypothetical DFT-calculated electronic properties for this compound.
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 2.5 D |
Note: The data in this table is illustrative and based on typical values for similar compounds.
Investigation of Reaction Pathways and Transition States
Theoretical investigations into the reaction pathways of hydroxylamine derivatives can provide valuable mechanistic insights. For instance, studies on the thermal decomposition of hydroxylamine have shown that bimolecular isomerization is an energetically favorable initial step. researchgate.netacs.org DFT can be used to map out the potential energy surface for reactions involving this compound, identifying transition states and calculating activation energies.
For example, in a reaction with a carbonyl compound, the nitrogen of the hydroxylamine acts as a nucleophile. DFT calculations could model the nucleophilic attack, the formation of the tetrahedral intermediate, and the subsequent dehydration to form an oxime. The fluorine substituent on the benzyl group could influence the reaction rate by modifying the nucleophilicity of the hydroxylamine nitrogen.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for O-(4-Fluorobenzyl)hydroxylamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-fluorobenzyl chloride and hydroxylamine derivatives. A modified protocol involves using hydroxylamine hydrochloride with a base (e.g., NaOH) under mild conditions (room temperature, aqueous/organic biphasic system) to avoid decomposition of the hydroxylamine moiety. Multigram-scale synthesis is achievable using protecting groups like PMB (para-methoxybenzyl), which is later removed via anhydrous acid treatment .
- Key Considerations :
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reactivity .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity.
Q. How can researchers characterize this compound and confirm its structural integrity?
- Analytical Workflow :
- NMR : H NMR (DMSO-d6) shows peaks at δ 7.3–7.4 ppm (aromatic protons) and δ 4.2 ppm (–CH2– bridge) .
- Mass Spectrometry : ESI-MS (positive mode) confirms the molecular ion peak [M+H]+ at m/z 156.1.
- HPLC : Retention time (~8.2 min) under reversed-phase conditions (C18 column, acetonitrile/water) validates purity .
Q. What are the stability challenges of this compound, and how can they be mitigated?
- Stability Profile : The compound is sensitive to moisture and oxidation.
- Storage Recommendations :
- Store under inert gas (argon) at –20°C in amber vials.
- Use desiccants (e.g., molecular sieves) in storage containers .
Advanced Research Questions
Q. How does the electronic effect of the 4-fluorobenzyl group influence nucleophilic reactivity in oxime formation?
- Mechanistic Insight : The electron-withdrawing fluorine group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack by hydroxylamine. Computational studies (DFT/B3LYP) reveal a 15–20% reduction in activation energy compared to non-fluorinated analogs, favoring oxime formation .
- Experimental Validation : Kinetic studies (second-order rate constants) show a 1.5× faster reaction rate versus O-benzylhydroxylamine .
Q. What strategies resolve contradictions between theoretical and experimental product ratios in hydroxylamine-mediated acylations?
- Case Study : Theoretical models (PCM/HF calculations) predict N-acylation dominance, but experimental data for phenyl acetate reactions show O-acylation as the major product.
- Resolution : Bifunctional catalysis pathways (e.g., dual proton transfer via hydroxylamine’s O and N atoms) explain discrepancies. Transition-state analysis (DG‡ barriers: 17–19 kcal/mol) confirms competitive O/N pathways under kinetic control .
- Table 1 : Comparative Free Energy Barriers for Acylation Pathways
| Pathway | DG‡ (kcal/mol) | Major Product |
|---|---|---|
| O-Acylation (dual) | 18.6 | 85% |
| N-Acylation (direct) | 20.3 | <5% |
| Bifunctional | 17.4 | 10% |
Q. How can derivatization improve detection limits in trace analysis of this compound?
- Derivatization Protocol : React with carbonyl compounds (e.g., diisobutyl ketone) to form UV-active oximes. Use O-(pentafluorobenzyl)hydroxylamine hydrochloride for enhanced sensitivity in LC-UV (LOD: 0.1 ppm) .
- Optimization :
- pH 4–5 (acetate buffer) maximizes derivatization efficiency.
- Heating at 60°C for 30 minutes ensures complete reaction .
Q. What role do steric and electronic factors play in the stability of sulfonyl-protected hydroxylamine derivatives?
- Comparative Study : Bulky substituents (e.g., 2,4,6-triisopropyl) improve stability but reduce reactivity. Electron-withdrawing groups (e.g., nitro) decrease both stability and nucleophilicity.
- Table 2 : Stability and Reactivity of Sulfonyl Derivatives
| Derivative | Stability Rank | Reactivity Rank |
|---|---|---|
| O-(2,4,6-triisopropylbenzenesulfonyl) | 1 | 2 |
| O-(4-nitrobenzenesulfonyl) | 4 | 4 |
| O-(2,4,6-trimethylbenzenesulfonyl) | 2 | 1 |
Key Research Gaps and Future Directions
- Catalytic Asymmetric Synthesis : Explore chiral catalysts for enantioselective oxime formation.
- In Vivo Applications : Assess biocompatibility and metabolic pathways for drug-design relevance.
- Advanced Computational Models : Incorporate solvent dynamics in DFT studies to refine reaction predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
